N-Phenyl-N-(4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzamide
Description
N-Phenyl-N-(4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzamide is an organic compound with the chemical formula C22H16N2OS2. This compound features a complex structure comprising a phenyl group, a benzothiazole ring, and a benzamide group
Properties
IUPAC Name |
N-phenyl-N-(4-phenyl-2-sulfanylidene-1,3-thiazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS2/c25-21(18-12-6-2-7-13-18)23(19-14-8-3-9-15-19)24-20(16-27-22(24)26)17-10-4-1-5-11-17/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPQZPOHOAEXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=S)N2N(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole with benzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-(4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and benzamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted benzamides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-Phenyl-N-(4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its antibacterial activity may result from the disruption of bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-(4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzamide: This compound is unique due to its specific structure and combination of functional groups.
N-Phenyl-N-(4-nitrophenylsulfonyl)benzamide: Exhibits similar anti-inflammatory and analgesic activities but with different molecular targets.
N-Phenyl-N-(4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)pyrrolidine-2-carboxamide: Another related compound with potential therapeutic applications.
Uniqueness
This compound stands out due to its unique combination of a benzothiazole ring and benzamide group, which imparts distinct biological activities and chemical reactivity. Its versatility in various applications makes it a valuable compound for further research and development .
Biological Activity
N-Phenyl-N-(4-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzamide (CAS: 105701-07-3) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by the presence of a thiazole ring and an amide linkage, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis methods, and relevant case studies.
The molecular formula of this compound is , with a molar mass of 388.51 g/mol. The structural characteristics include a thiazole moiety which is often associated with various biological activities including antimicrobial effects.
Biological Activity Overview
Research indicates that compounds containing thiazole derivatives exhibit significant biological activities, particularly in antimicrobial and antifungal domains. The following sections detail the findings from various studies regarding the biological activity of this compound.
Antimicrobial Activity
Several studies have evaluated the antimicrobial activity of thiazole derivatives, including this compound:
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Antibacterial Activity :
- The compound was tested against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. Results indicated significant antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 6.25 to 200 µg/mL depending on the specific derivative tested .
- In vitro assays showed that the compound exhibited higher efficacy compared to standard antibiotics like Ceftizoxime and Gentamicin .
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Antifungal Activity :
- The compound was also evaluated for antifungal activity against Aspergillus niger and Candida albicans. The results demonstrated notable antifungal effects with MIC values similar to established antifungal agents .
- A study highlighted that some derivatives showed activity against Candida parapsilosis, with MIC values indicating comparable effectiveness to ketoconazole .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : Key precursors include phenylthiazole derivatives and appropriate amines.
- Refluxing Conditions : The reaction is usually carried out in dimethylformamide (DMF) under reflux conditions for several hours to yield the desired amide product.
- Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy and elemental analysis to confirm their structures .
Case Studies
Several case studies have been published that explore the biological activity of thiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
